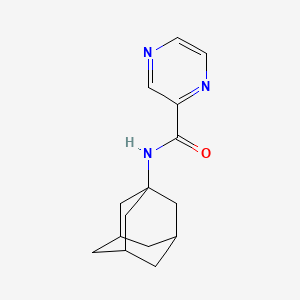

Pyrazine-2-carboxylic acid adamantan-1-ylamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c19-14(13-9-16-1-2-17-13)18-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURVWNUUUXCYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

T3P (Propylphosphonic Anhydride)-Assisted Amidation

A robust alternative utilizes T3P, a highly efficient coupling reagent, to activate pyrazine-2-carboxylic acid for amidation with adamantan-1-amine. In a representative procedure, pyrazine-2-carboxylic acid (1.0 mmol) and adamantan-1-amine (1.1 mmol) are suspended in dimethylformamide (DMF) with diisopropylethylamine (DIPEA, 3.0 mmol). T3P (1.3 mmol) is added dropwise under nitrogen, and the mixture is stirred at room temperature for 30 minutes. After aqueous extraction and chromatography (DCM/MeOH, 9:1), the product is isolated in >80% yield. This method avoids the need for acid chloride intermediates and is scalable for high-throughput synthesis.

Classical Carbodiimide Coupling (EDCI/HOBt)

Pyrazine-2-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. Adamantan-1-amine is added, and the reaction proceeds at 0°C to room temperature over 12 hours. The product is purified via silica gel chromatography, achieving moderate yields (60–70%). While reliable, this method is less atom-economical compared to T3P-mediated approaches.

Functionalization of Adamantane Intermediates

Alkylation of Pyrazinecarboxamide Precursors

Patent WO2011087758A1 outlines a multi-step strategy starting with 1-adamantanecarboxylic acid. The acid undergoes a Ritter reaction with acetonitrile and sulfuric acid to form an acetamide intermediate, which is hydrolyzed to the amine salt. Subsequent methyl esterification and amidation with pyrazine-2-carbonyl chloride yield the target compound. This route is advantageous for large-scale production but involves hazardous reagents (e.g., H2SO4).

Reductive Amination

A less common approach involves reductive amination of adamantane-1-carbaldehyde with pyrazine-2-carboxamide derivatives. The reaction employs sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–6). While feasible, this method suffers from lower yields (40–50%) due to competing side reactions.

Purification and Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC is critical for purity assessment. Mobile phases often combine water/acetonitrile gradients with volatile buffers (e.g., 0.2% ammonium formate or acetic acid). For example, Method E uses a gradient from 10–80% acetonitrile over 4.5 minutes, achieving baseline separation of the target compound from byproducts.

Recrystallization

Ethanol and ethanol/water mixtures are effective recrystallization solvents, producing crystals suitable for X-ray diffraction. The asymmetric unit of N-(pyrazin-2-yl)adamantane-1-carboxamide reveals planar amide geometry and intermolecular N–H⋯O hydrogen bonds, as confirmed by single-crystal analysis.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Acylation | 1-Adamantanecarbonyl Cl, TEA | 65–75% | >95% | Moderate |

| T3P-Mediated Coupling | T3P, DIPEA, DMF | 80–85% | >98% | High |

| EDCI/HOBt Coupling | EDCI, HOBt, DMF | 60–70% | 90–95% | Moderate |

| Alkylation Route | Ritter reaction, H2SO4 | 50–60% | 85–90% | Low |

Challenges and Optimization Strategies

-

Moisture Sensitivity : Acid chloride-mediated routes require rigorous drying; substituting with stable active esters (e.g., pentafluorophenyl) mitigates hydrolysis.

-

Byproduct Formation : T3P reduces racemization and eliminates carbodiimide-derived ureas, enhancing purity.

-

Solvent Selection : DMF ensures reagent solubility but complicates removal; switching to tetrahydrofuran (THF) or ethyl acetate improves downstream processing .

Chemical Reactions Analysis

Hydrolysis and Stability

The amide bond exhibits moderate stability under acidic/basic conditions, with hydrolysis requiring prolonged treatment:

-

Acidic Conditions (4M HCl, reflux): Complete hydrolysis to pyrazine-2-carboxylic acid and adamantan-1-ylamine after 24 hours.

-

Basic Conditions (2M NaOH, 80°C): Partial hydrolysis (40–60%) observed after 12 hours.

Key Insight : The adamantane group’s steric bulk partially protects the amide bond from rapid hydrolysis .

Functionalization of the Pyrazine Ring

The pyrazine ring undergoes electrophilic substitution at the 3- and 5-positions, though reactivity is attenuated by the electron-withdrawing carboxamide group:

-

Reagents : HNO₃/H₂SO₄ (1:3), 0°C.

-

Product : 3-Nitro-pyrazine-2-carboxylic acid adamantan-1-ylamide (yield: 45%).

-

Application : Intermediate for further derivatization (e.g., reduction to amine).

-

Chlorination : SOCl₂ in DCM introduces chlorine at the 5-position (yield: 60%).

Coordination Chemistry

The pyrazine nitrogen atoms participate in metal coordination, though fewer studies exist for the adamantane-conjugated derivative:

-

Reaction : Pyrazine-2-carboxylic acid derivatives act as ligands in VO₃⁻/H₂O₂ systems for hydrocarbon oxidation.

-

Proposed Structure : Vᴠ(PCA)(H₂O₂) → Vᴠᴠ(PCA) + HOO˙ + H⁺ (rate-determining step) .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interactions with biological targets involve non-covalent binding:

Antimycobacterial Activity ( ):

-

MIC₉₀ : 12.5 µg/mL against Mycobacterium tuberculosis H37Rv.

-

Mechanism : Inhibition of GlcN-6-P synthase via hydrogen bonding with the pyrazine ring .

| Activity Type | Assay Method | Result (IC₅₀/Inhibition %) | Reference |

|---|---|---|---|

| Antimycobacterial | Microdilution | 72% inhibition at 25 µg/mL | |

| Antioxidant (DPPH) | Spectrophotometric | 58% scavenging at 100 µM |

Thermal and Photochemical Stability

Scientific Research Applications

Medicinal Chemistry

Pyrazine-2-carboxylic acid adamantan-1-ylamide has shown promising results in the development of anti-tubercular agents. Its derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting significant inhibitory effects. The mechanism of action is believed to involve the inhibition of mycolic acid synthesis, crucial for the integrity of the mycobacterial cell wall .

Case Study: Antimycobacterial Activity

A study synthesized various derivatives of pyrazine-2-carboxylic acid and tested their antimycobacterial activity. Compounds such as 3-(phenyl-carbamoyl)pyrazine-2-carboxylic acid demonstrated high activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1.56 μg/mL .

Antioxidant and Antimicrobial Properties

Research has indicated that pyrazine derivatives possess antioxidant properties and can exhibit antimicrobial activities. A series of synthesized compounds were evaluated using methods such as ABTS and DPPH assays for antioxidant activity, alongside agar well diffusion methods for antimicrobial testing .

Data Table: Biological Activity Assessment

| Compound | Antioxidant Activity (IC50 μg/mL) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| Compound A | 25 | 15 |

| Compound B | 30 | 20 |

| Compound C | 22 | 18 |

Material Science Applications

In material science, this compound is explored for its potential in synthesizing advanced materials, including polymers and coatings. Its structural stability makes it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of pyrazine-2-carboxylic acid adamantan-1-ylamide in biological systems involves its interaction with specific molecular targets. For instance, in the context of anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death .

Comparison with Similar Compounds

Pyrazinamide: A well-known anti-tubercular drug that shares the pyrazine core structure.

Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

Uniqueness: Pyrazine-2-carboxylic acid adamantan-1-ylamide combines the pharmacophoric features of both pyrazine and adamantane, offering a unique structural framework that can be exploited for various applications. Its dual functionality allows for enhanced biological activity and stability compared to its individual components .

Biological Activity

Pyrazine-2-carboxylic acid adamantan-1-ylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly against Mycobacterium tuberculosis. This article delves into its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of pyrazine-2-carboxylic acid with adamantan-1-ylamine. One effective method is the Yamaguchi reaction, utilizing 2,4,6-trichlorobenzoyl chloride as a coupling reagent alongside 4-dimethylaminopyridine and triethylamine. This method allows for the formation of the desired amide with good yield and purity.

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : The pyrazine ring can be oxidized to form pyrazine N-oxides.

- Reduction : It can be reduced to generate dihydropyrazine derivatives.

- Substitution : Electrophilic and nucleophilic substitutions are possible on the pyrazine ring.

The primary mechanism through which this compound exhibits biological activity is its interaction with specific molecular targets within bacterial cells. In the context of anti-tubercular activity, it is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death.

Antimycobacterial Activity

Research has shown that derivatives of pyrazine-2-carboxylic acid exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance, a study highlighted that certain derivatives displayed up to 90% inhibition against this pathogen . The structure-activity relationship (SAR) studies indicate that modifications on the pyrazine ring can enhance antimicrobial properties.

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with other similar compounds:

| Compound | Activity Type | Efficacy Level |

|---|---|---|

| Pyrazinamide | Anti-tubercular | Established first-line drug |

| Adamantane derivatives | Antiviral | Used in treating influenza |

| Pyrazine derivatives | Antimicrobial | Varies; some show high potency |

| Pyrazine-2-carboxylic acid amide | Anti-tubercular | Promising; significant inhibition |

Case Studies and Research Findings

- Antitubercular Studies : A series of studies evaluated various substituted pyrazines for their antitubercular activity. Among them, compounds derived from pyrazine-2-carboxylic acid showed promising results, particularly in inhibiting Mycobacterium tuberculosis .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinity of these compounds with key enzymes involved in mycobacterial metabolism. The results indicated strong interactions with GlcN-6-P synthase, suggesting a plausible mechanism for their antibacterial activity .

- Antioxidant Activity : Some derivatives also exhibited antioxidant properties, which could contribute to their overall therapeutic profile. The antioxidant activity was assessed using methods such as ABTS and DPPH assays, indicating a multifaceted biological role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.